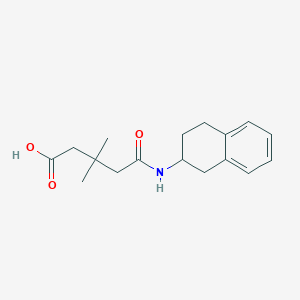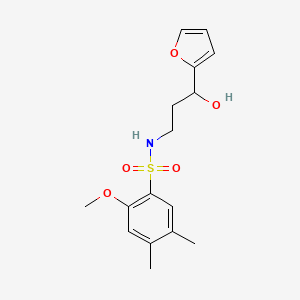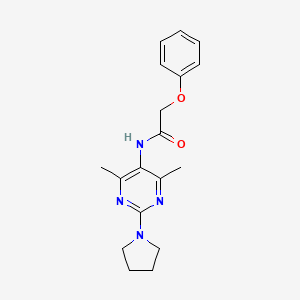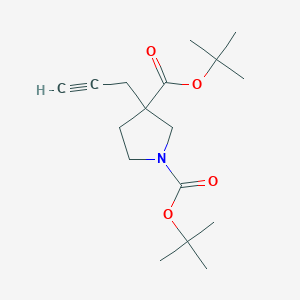
3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid, also known as this compound (DM5-OHPA), is a naturally occurring organic compound. It is a structural analog of the amino acid lysine and is found in the cell walls of many organisms, such as bacteria, fungi, plants, and animals. DM5-OHPA has been studied extensively due to its ability to inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase) and its potential to be used as a therapeutic agent for treating cardiovascular diseases and other metabolic disorders. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis of Bioactive Compounds
The synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, involving compounds with structural similarities to 3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid, has been explored. These compounds exhibit significant biological activities, such as cytotoxicity against cancer cell lines and antioxidant properties, highlighting the potential for developing therapeutics (Palanichamy Santhosh Kumar et al., 2019).
Radiolabeling for Imaging
A fluorine-18-labeled analogue of bexarotene, a compound structurally related to the query compound, has been synthesized for PET imaging of retinoid X receptor. This demonstrates the application of such compounds in developing diagnostic tools for medical imaging (Min Wang et al., 2014).
Metal-Carbonyl Complexes for IR Tracing
Complexes derived from similar structural motifs have been synthesized for IR-detectable tracing applications. These complexes exhibit thermal stability and intense absorption bands, suggesting their potential in bioconjugation and labeling studies (K. Kowalski et al., 2009).
Potential Applications
Chemical Synthesis and Catalysis
The synthesis of valeric acid through cerium(IV) oxidation of valeraldehyde, using similar structural frameworks, indicates the role of such compounds in facilitating chemical reactions important for industrial applications, including pharmaceuticals and perfumery (Aniruddha Ghosh et al., 2015).
Organic Electronics and Photonics
Compounds exhibiting dual fluorescence emissions, such as 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, suggest the utility of structurally similar compounds in developing materials for organic electronics and photonic applications, where tunable fluorescence properties are valuable (M. Singh & J. Baruah, 2017).
Radiopaque Materials for Imaging
The synthesis of radiopaque compounds for X-ray imaging applications, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, illustrates the potential of compounds with similar structural features in enhancing medical diagnostic techniques (Gopika V Gopan et al., 2021).
Propriétés
IUPAC Name |
3,3-dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,11-16(20)21)10-15(19)18-14-8-7-12-5-3-4-6-13(12)9-14/h3-6,14H,7-11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDKVEOYJQVFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1CCC2=CC=CC=C2C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone](/img/structure/B2831301.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)
![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)

![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)
